N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide is a synthetic organic compound characterized by the presence of a bromoaniline group, a trichloroethyl group, and a methylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide typically involves the reaction of 4-bromoaniline with 2,2,2-trichloroethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with 2-methylpropanamide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromoaniline group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-2-fluoroacetamide
- N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)octanamide
- N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-2,2-diphenylacetamide
Uniqueness
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14BrCl3N2O |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide |
InChI |
InChI=1S/C12H14BrCl3N2O/c1-7(2)10(19)18-11(12(14,15)16)17-9-5-3-8(13)4-6-9/h3-7,11,17H,1-2H3,(H,18,19) |
InChI Key |
XCAHFVHKHRWSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.